3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid
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Overview
Description
3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid is a chemical compound that features a brominated pyrazole ring attached to a propanoic acid backbone with a methylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid typically involves the bromination of a pyrazole precursor followed by the introduction of the propanoic acid and methylamino groups. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The final product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by automated purification processes. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, thiols, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The brominated pyrazole ring can form strong interactions with active sites, while the propanoic acid and methylamino groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine hydrochloride
- 3-(4-Bromo-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxamide
Uniqueness
Compared to similar compounds, 3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid is unique due to its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity. The presence of both the brominated pyrazole ring and the propanoic acid backbone allows for versatile applications in various fields .
Properties
Molecular Formula |
C7H10BrN3O2 |
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Molecular Weight |
248.08 g/mol |
IUPAC Name |
3-(4-bromopyrazol-1-yl)-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C7H10BrN3O2/c1-9-6(7(12)13)4-11-3-5(8)2-10-11/h2-3,6,9H,4H2,1H3,(H,12,13) |
InChI Key |
QIBZEHMVCHKYTO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CN1C=C(C=N1)Br)C(=O)O |
Origin of Product |
United States |
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